Ocaperidone

receptor binding in vitro pharmacology antipsychotic screening

Select Ocaperidone for your research if your experimental model demands a balanced serotonergic/dopaminergic antagonist at identical dose levels. Unlike risperidone, its D2 occupancy (ED50=0.14-0.16 mg/kg) directly parallels its 5-HT2 blockade (ED50=0.04 mg/kg), eliminating dose-separation variables. Use it as a simplified metabolic model system, as its primary metabolite ND8295 maintains near-identical receptor binding affinities. Its 74% MAPK activation at h5-HT1A provides a benzisoxazole reference standard with measurable intrinsic activity, serving as a key comparator for functional selectivity screening programs.

Molecular Formula C24H25FN4O2
Molecular Weight 420.5 g/mol
CAS No. 129029-23-8
Cat. No. B1677083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcaperidone
CAS129029-23-8
Synonyms(2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-2,9-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one
ocaperidone
R 79598
R-79598
Molecular FormulaC24H25FN4O2
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C
InChIInChI=1S/C24H25FN4O2/c1-15-4-3-10-29-23(15)26-16(2)19(24(29)30)9-13-28-11-7-17(8-12-28)22-20-6-5-18(25)14-21(20)31-27-22/h3-6,10,14,17H,7-9,11-13H2,1-2H3
InChIKeyZZQNEJILGNNOEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ocaperidone (CAS 129029-23-8): A High-Potency Benzisoxazole Antipsychotic for Comparative Neuropharmacology Research


Ocaperidone (R 79598) is a benzisoxazole antipsychotic compound originally developed by Janssen Pharmaceutica [1]. It functions as a potent antagonist at serotonin 5-HT2 and dopamine D2 receptors, with additional affinity for α1-adrenergic, histamine H1, and α2-adrenergic receptors, and demonstrates partial agonist activity at 5-HT1A receptors . The compound was investigated clinically through Phase II trials for the treatment of schizophrenia before development was discontinued [1].

Ocaperidone vs. Risperidone: Why This Benzisoxazole Cannot Be Substituted for 5-HT2/D2 Antagonist Research


Although ocaperidone and risperidone share a benzisoxazole core structure and both target 5-HT2 and D2 receptors, their pharmacological profiles differ substantially at the quantitative level. Ocaperidone demonstrates a narrower dose separation between 5-HT2 and D2 receptor occupancy in vivo compared to risperidone [1], resulting in distinct behavioral and neurochemical response patterns. The compound also exhibits a different intrinsic activity profile at the 5-HT1A receptor, with ocaperidone showing measurable agonist efficacy whereas risperidone displays minimal activity [2]. These differences manifest in divergent dose-response relationships for dopamine metabolite modulation, as demonstrated in comparative neurochemical studies [1]. Therefore, ocaperidone cannot serve as a simple structural or functional substitute for risperidone or other benzisoxazole antipsychotics in research applications without careful experimental justification.

Ocaperidone Quantitative Evidence: Direct Comparator Data for Scientific Procurement Decisions


Ocaperidone vs. Risperidone: Comparative 5-HT2 and D2 Receptor Binding Affinity Data

Ocaperidone exhibits higher affinity than risperidone at both 5-HT2 and dopamine D2 receptors. At 5-HT2 receptors, ocaperidone Ki = 0.14 nM versus risperidone Ki = 0.12 nM, representing nearly equipotent binding [1]. At D2 receptors, ocaperidone demonstrates a 4-fold higher affinity (Ki = 0.75 nM) compared to risperidone (Ki = 3.0 nM) [1]. The 5-HT2/D2 affinity ratio for ocaperidone is 5.4, whereas for risperidone the ratio is 25, indicating a more balanced dual antagonism profile for ocaperidone [1].

receptor binding in vitro pharmacology antipsychotic screening

Ocaperidone vs. Risperidone and Haloperidol: In Vivo 5-HT2 and D2 Receptor Occupancy ED50 Comparison

In vivo receptor occupancy studies reveal distinct regional potency profiles for ocaperidone. For 5-HT2 receptor occupation in the frontal cortex, ocaperidone (ED50 = 0.04 mg/kg) was equipotent with risperidone (ED50 = 0.03 mg/kg) and 30-fold more potent than haloperidol (ED50 = 1.2 mg/kg) [1]. For D2 receptor occupation in the striatum and nucleus accumbens, ocaperidone (ED50 = 0.14-0.16 mg/kg) exhibited potency similar to haloperidol (ED50 = 0.14-0.16 mg/kg), whereas risperidone showed a biphasic inhibition curve with D2 ED50 of approximately 1 mg/kg [1].

in vivo receptor occupancy CNS pharmacology antipsychotic potency

Ocaperidone vs. Haloperidol and Risperidone: Behavioral Pharmacology in Amphetamine-Induced Stereotypy Model

In the amphetamine-induced stereotypy model in rats, ocaperidone and risperidone were equipotent with haloperidol for disinhibition (0.0062-0.011 mg/kg). However, critical differences emerged across progressive antagonism stages. Ocaperidone was equipotent with haloperidol for inhibition (0.013-0.025 mg/kg) and normalization (0.074-0.080 mg/kg), but 4.4 times less potent for suppression of activity (0.71 vs 0.16 mg/kg) [1]. The disinhibition was maintained over a narrower dose range with ocaperidone (factor 4.1) compared to risperidone (factor 84) and haloperidol (factor 9.0) [1].

behavioral pharmacology antipsychotic efficacy amphetamine antagonism

Ocaperidone vs. Haloperidol and Risperidone: Catalepsy Induction and Therapeutic Index Assessment

In a comprehensive pharmacological comparison, the dissociation ratio between inhibition of apomorphine-induced behavior and induction of catalepsy was 22 for ocaperidone, compared to 20 for risperidone and 8 for haloperidol [1]. Ocaperidone inhibited dopamine agonist-induced behavioral effects (apomorphine, amphetamine, cocaine) at doses of 0.014-0.042 mg/kg, equipotent with haloperidol (0.016-0.024 mg/kg) and 2.0 to 8.3 times more potent than risperidone [1].

extrapyramidal side effects catalepsy therapeutic index

Ocaperidone Metabolite Profile: Comparison of Parent Compound and ND8295 Metabolite Affinity

Ocaperidone is metabolized to ND8295, which retains pharmacological activity at key receptor targets. Comparative affinity data show that ND8295 maintains comparable affinity to the parent compound at 5-HT2A receptors (Ki = 0.59 nM vs 0.58 nM for ocaperidone) and D2 receptors (Ki = 1.3 nM vs 1.22 nM for ocaperidone) [1]. The parent-metabolite distribution was estimated at approximately 75:25% ocaperidone to ND8295 [1].

drug metabolism active metabolite receptor affinity

Ocaperidone 5-HT1A Functional Activity: Comparative MAPK Activation Data

At cloned human 5-HT1A receptors, ocaperidone demonstrates partial agonist activity. Evaluated at a single high concentration, ocaperidone stimulated MAPK phosphorylation with 74% efficacy relative to the reference agonist, compared to risperidone at 21% efficacy [1]. Among tested antipsychotics, ocaperidone (74%) showed higher 5-HT1A-mediated MAPK activation than olanzapine (54%) and substantially higher than risperidone (21%) [1]. The compound has a reported pEC50 of 7.60 and pKi of 8.08 at human 5-HT1A receptors .

5-HT1A agonism functional selectivity MAPK signaling

Ocaperidone Research Applications: Validated Use Cases Based on Quantitative Evidence


In Vivo D2 Receptor Occupancy Studies Requiring Haloperidol-Level Potency with 5-HT2 Coverage

Researchers requiring a compound that achieves haloperidol-equivalent D2 receptor occupancy (ED50 = 0.14-0.16 mg/kg) while simultaneously occupying 5-HT2 receptors (ED50 = 0.04 mg/kg) should select ocaperidone [1]. This dual occupancy profile at low doses cannot be replicated with risperidone, which requires approximately 1 mg/kg for D2 occupancy, nor with haloperidol, which lacks meaningful 5-HT2 occupancy at relevant doses [1].

Behavioral Pharmacology Studies Investigating Balanced 5-HT2/D2 Antagonism

Ocaperidone serves as a validated tool compound for investigating the functional consequences of balanced 5-HT2 and D2 receptor antagonism. Unlike risperidone, which displays predominant 5-HT2 antagonism, ocaperidone exhibits its serotonin and dopamine antagonism at the same dose levels (0.011-0.064 mg/kg) [1]. This balanced profile makes ocaperidone particularly suitable for studies examining the interaction between serotonergic and dopaminergic systems in behavioral models [1].

Metabolism-Pharmacology Studies of Active Metabolite Contributions

Ocaperidone and its primary metabolite ND8295 maintain nearly identical affinity at 5-HT2A (Ki = 0.58 vs 0.59 nM) and D2 (Ki = 1.22 vs 1.3 nM) receptors [1]. This metabolic consistency distinguishes ocaperidone from compounds like risperidone, whose metabolite paliperidone exhibits a distinct receptor binding profile. Researchers studying the contribution of active metabolites to overall pharmacological effects can use ocaperidone as a simplified model system where parent and metabolite pharmacology are largely congruent [1].

5-HT1A Partial Agonist Screening Panels and Comparator Studies

With 74% MAPK activation at human 5-HT1A receptors and a pEC50 of 7.60 [1][2], ocaperidone provides a benzisoxazole reference standard with measurable 5-HT1A intrinsic activity. This contrasts with risperidone (21% efficacy) and can serve as a comparator for screening programs evaluating the contribution of 5-HT1A agonism to antipsychotic efficacy or for assessing functional selectivity at this receptor subtype [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ocaperidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.